(S)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate
Overview
Description
(S)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Scientific Research Applications
(S)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the production of pharmaceuticals or as a precursor for other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluorophenoxy group: This step may involve nucleophilic substitution reactions where a fluorinated phenol reacts with a suitable leaving group on the pyrrolidine ring.
Protection of the amino group: The amino group can be protected using tert-butyl groups to prevent unwanted side reactions during synthesis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrrolidine ring.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution reactions could introduce various functional groups.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve:
Binding to receptors: The compound may act as an agonist or antagonist at specific receptors.
Enzyme inhibition: It could inhibit the activity of certain enzymes by binding to their active sites.
Pathway modulation: The compound might influence signaling pathways by interacting with key proteins or other molecules.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl 3-(2-amino-6-chlorophenoxy)pyrrolidine-1-carboxylate
- (S)-tert-Butyl 3-(2-amino-6-bromophenoxy)pyrrolidine-1-carboxylate
- (S)-tert-Butyl 3-(2-amino-6-methylphenoxy)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of (S)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate lies in the presence of the fluorine atom, which can significantly influence its chemical properties, such as:
- Increased metabolic stability : Fluorine can make the compound more resistant to metabolic degradation.
- Enhanced binding affinity : Fluorine can improve the binding affinity to certain biological targets.
- Altered electronic properties : The presence of fluorine can affect the electronic distribution within the molecule, influencing its reactivity and interactions.
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-8-7-10(9-18)20-13-11(16)5-4-6-12(13)17/h4-6,10H,7-9,17H2,1-3H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNHEXZFENDFQN-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=C2F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CC=C2F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501121913 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-(2-amino-6-fluorophenoxy)-, 1,1-dimethylethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501121913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286208-82-9 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-(2-amino-6-fluorophenoxy)-, 1,1-dimethylethyl ester, (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-(2-amino-6-fluorophenoxy)-, 1,1-dimethylethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501121913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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